molecular formula C17H17Cl2NO2 B5790351 2-(2,4-dichloro-6-methylphenoxy)-N-(3,4-dimethylphenyl)acetamide

2-(2,4-dichloro-6-methylphenoxy)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B5790351
M. Wt: 338.2 g/mol
InChI Key: FUXNSLKIXFUSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichloro-6-methylphenoxy)-N-(3,4-dimethylphenyl)acetamide is a synthetic organic compound It is characterized by the presence of dichloro and methyl groups attached to a phenoxy ring, and a dimethylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichloro-6-methylphenoxy)-N-(3,4-dimethylphenyl)acetamide typically involves the reaction of 2,4-dichloro-6-methylphenol with 3,4-dimethylaniline in the presence of an acylating agent such as acetyl chloride or acetic anhydride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methyl groups, forming corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions may target the acetamide group, converting it to an amine.

    Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dichloro-6-methylphenoxy)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets would depend on its specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)-N-(3,4-dimethylphenyl)acetamide
  • 2-(2,4-dichloro-6-methylphenoxy)-N-phenylacetamide

Uniqueness

The presence of both dichloro and dimethyl groups in 2-(2,4-dichloro-6-methylphenoxy)-N-(3,4-dimethylphenyl)acetamide may confer unique chemical properties, such as increased hydrophobicity or altered reactivity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(2,4-dichloro-6-methylphenoxy)-N-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-10-4-5-14(7-11(10)2)20-16(21)9-22-17-12(3)6-13(18)8-15(17)19/h4-8H,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXNSLKIXFUSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2C)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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